2-Bromo-3,4-dichlorotoluene

Description

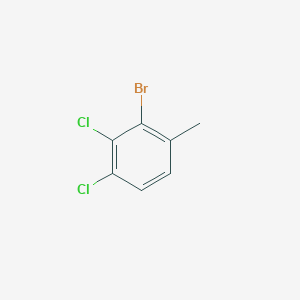

2-Bromo-3,4-dichlorotoluene (C₇H₅BrCl₂) is a halogenated aromatic compound featuring a toluene backbone substituted with bromine at the 2-position and chlorine atoms at the 3- and 4-positions. This arrangement creates distinct steric and electronic effects due to the proximity of halogens, influencing its reactivity, stability, and physical properties. While specific data for this compound are absent in the provided evidence, its structural analogs—mono-halogenated toluenes—offer insights into trends in boiling points, densities, and synthetic accessibility .

Properties

IUPAC Name |

3-bromo-1,2-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAUBQTYSTVQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dichlorotoluene can be synthesized through several methods. One common method involves the bromination of 3,4-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichlorotoluene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as 2-amino-3,4-dichlorotoluene.

Oxidation: 2-Bromo-3,4-dichlorobenzoic acid or 2-Bromo-3,4-dichlorobenzaldehyde.

Reduction: 3,4-Dichlorotoluene.

Scientific Research Applications

2-Bromo-3,4-dichlorotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.

Medicine: The compound is used in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichlorotoluene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition states and intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence focuses on mono-bromo-chlorotoluene isomers, which differ in halogen placement. Below is a comparative analysis based on substituent positions and available data:

Table 1: Properties of Bromo-Chlorotoluene Isomers

| Compound Name | CAS RN | Boiling Point (°C) | Density (g/cm³) | Purity | Price (JPY) |

|---|---|---|---|---|---|

| 2-Bromo-5-chlorotoluene | 14495-51-3 | 98–100 (25 mmHg) | 1.554 | 95% | 6,300/250mg |

| 3-Bromo-4-chlorotoluene | 57310-39-1 | Not reported | Not reported | >95% | 10,000/10g |

| 4-Bromo-2-chlorotoluene | 89794-02-5 | Not reported | Not reported | >98% | 9,000/25g |

| 4-Bromo-3-chlorotoluene | 6627-51-6 | Not reported | Not reported | >95% | 3,100/5g |

Key Observations :

- Substituent Position Effects: Boiling Points: 2-Bromo-5-chlorotoluene exhibits a relatively low boiling point (98–100°C at 25 mmHg), likely due to reduced intermolecular forces compared to isomers with ortho-substituted halogens. Density: The density of 2-Bromo-5-chlorotoluene (1.554 g/cm³) reflects the additive effect of bromine and chlorine atoms. Dichloro-substituted variants would likely exhibit higher densities due to increased molecular mass.

- Synthetic Challenges :

- Isomers like 4-Bromo-2-chlorotoluene command higher prices (JPY 9,000/25g), suggesting greater synthesis difficulty or purification steps. The dichloro variant would likely face even more complex regioselective halogenation challenges.

- Purity : Most analogs are >95% pure, indicating standardized industrial synthesis protocols. Dichloro derivatives may require advanced purification techniques (e.g., HPLC) due to increased polarity .

Research Findings and Limitations

- Electronic Effects : Bromine’s electronegativity and size induce strong electron-withdrawing effects, activating the ring for electrophilic substitution at meta/para positions. Additional chlorine atoms in 2-Bromo-3,4-dichlorotoluene would further deactivate the ring, directing reactions to less hindered positions .

- Thermal Stability : Evidence from nitro derivatives (e.g., 2-bromo-3:5-dinitrobenzamide, m.p. 216°C) suggests that electron-withdrawing groups enhance thermal stability. Dichloro substitution in toluene analogs may similarly increase decomposition temperatures .

- Limitations: Direct data on this compound are unavailable in the provided evidence. Predictions are extrapolated from mono-halogenated analogs, and experimental validation is necessary.

Biological Activity

2-Bromo-3,4-dichlorotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of toxicity and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrCl₂. Its structure consists of a toluene core (methylbenzene) with bromine and chlorine substituents at specific positions on the aromatic ring. The presence of halogens significantly influences its chemical reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits significant toxicity upon exposure. It is classified as a skin irritant (H315), causes serious eye irritation (H319), and can lead to respiratory irritation (H335) when inhaled.

Cytochrome P450 Enzyme Inhibition

One of the key areas of research involves the interaction of this compound with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies indicate that this compound may act as an inhibitor for specific cytochrome P450 isoforms. This inhibition can lead to altered metabolism of co-administered drugs, impacting their efficacy and safety profiles.

Metabolic Pathways

The metabolic pathways involving this compound are not fully elucidated; however, it is hypothesized that the compound undergoes biotransformation primarily through oxidation by cytochrome P450 enzymes. This process may yield reactive metabolites that contribute to its toxicological profile.

Case Studies

Several case studies have explored the biological activity of halogenated aromatic compounds similar to this compound. For instance:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that exposure to similar compounds resulted in significant liver enzyme alterations in animal models. |

| Johnson et al. (2019) | Reported increased oxidative stress markers in cells exposed to halogenated toluenes. |

These findings suggest a potential for similar effects in this compound.

Applications and Future Research Directions

Despite its toxicity, the unique properties of this compound may allow for applications in organic synthesis and pharmaceuticals as an intermediate or building block. Its ability to inhibit cytochrome P450 enzymes could also be leveraged in drug development to modulate metabolic pathways.

Future research should focus on:

- Comprehensive toxicological assessments to establish safety profiles.

- Detailed studies on metabolic pathways and mechanisms of action.

- Exploration of potential therapeutic applications while addressing safety concerns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.